Grandisol

Catalog No.
S597105
CAS No.
26532-22-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
Inquiry
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Grandisol

CAS Number

26532-22-9

Product Name

Grandisol

IUPAC Name

2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m0/s1

InChI Key

SJKPJXGGNKMRPD-VHSXEESVSA-N

SMILES

CC(=C)C1CCC1(C)CCO

Synonyms

grandisol

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)CCO

Description

Grandisol is a natural product found in Pityophthorus pityographus with data available.

Grandisol is a natural organic compound with the molecular formula C10H18OC_{10}H_{18}O. It is classified as a monoterpene and features a cyclobutane ring, an alcohol group, an alkene group, and two chiral centers, one of which is quaternary . This compound is primarily recognized for its role as a pheromone, particularly as a sex attractant for the cotton boll weevil (Anthonomus grandis), an agricultural pest that poses significant economic threats to cotton crops. Grandisol constitutes the major component of grandlure, a mixture used in pest management strategies to lure and trap these insects .

Grandisol's primary biological activity lies in its function as a pheromone. It effectively attracts male cotton boll weevils, aiding in pest control by facilitating trapping methods. Studies have shown that both racemic and enantiomeric forms of grandisol are effective at attracting these pests, highlighting its significance in agricultural practices aimed at managing pest populations .

The synthesis of grandisol has been explored through various methods:

  • Microwave-Assisted Synthesis: A notable method involves an eight-step synthesis featuring a microwave-assisted 1,5-enyne metathesis reaction, yielding high conversion rates .
  • Asymmetric Synthesis: Techniques such as catalytic kinetic resolution have been employed to produce enantiomerically pure forms of grandisol .
  • Photochemical Methods: Synthesis from precursors like (+) Δ2-carene through photo-induced rearrangements has also been reported .
  • Thermal Sealed Tube Protocols: Non-microwave methods have been developed to achieve similar yields through thermal processes .

Grandisol is primarily utilized in agriculture for pest management. Its applications include:

  • Pheromone Traps: Used as an attractant in traps for monitoring and controlling cotton boll weevil populations.
  • Research Tool: Investigated for its role in ecological studies related to insect behavior and pheromone communication.

Studies on the interactions of grandisol with other compounds focus on its efficacy as a pheromone and its chemical reactivity. Research has indicated that the structural features of grandisol influence its interaction with receptors in target insects, thereby affecting attraction efficiency. Additionally, studies on the stability and reactivity of grandisol derivatives provide insights into optimizing synthetic routes and enhancing biological activity .

Several compounds share structural or functional similarities with grandisol:

Compound NameStructure TypeBiological ActivityUnique Features
LinaloolMonoterpeneInsect repellentFloral scent; widely used in perfumes
GeraniolMonoterpeneAttractant for pollinatorsCitrus aroma; used in flavoring
MyrceneMonoterpeneAntimicrobial propertiesFound in hops; contributes to beer flavor
CarvoneMonoterpeneAntimicrobial and insect repellentMinty aroma; used in food industry

Grandisol's uniqueness lies primarily in its specific role as a pheromone for the cotton boll weevil, contrasting with other monoterpenes that may serve different ecological functions or have distinct sensory properties. Its structural characteristics, including the cyclobutane ring and specific stereochemistry, further differentiate it from these similar compounds .

Grandisol is characterized by the molecular formula C10H18O, indicative of a monoterpenoid alcohol structure. The molecular weight, as calculated from this formula, is precisely 154.25 grams per mole [1] [2] [3] [4] [5] [6] [9]. The compound can be formally named as 1-methyl-2-(1-methylethenyl)cyclobutaneethanol, reflecting the presence of a cyclobutane ring substituted with both a methyl group and an isopropenyl moiety, as well as a primary alcohol function attached to the ring [3] [5] [6] [9].

The core structure of Grandisol is built around a cyclobutane ring, which is relatively rare among natural products due to the inherent ring strain associated with four-membered carbocyclic systems. The cyclobutane ring in Grandisol is substituted at the first and second carbon atoms. At the first carbon, a methyl group and a hydroxyethyl group are attached, while the second carbon bears an isopropenyl group. This substitution pattern is crucial for the compound’s stereochemical properties and its biological activity.

The structural formula can be depicted as follows:

$$
\text{Cyclobutane ring:} \quad \ce{C4H6}
$$
$$
\text{Substituents:} \quad \ce{CH3} \text{ at C1}, \quad \ce{CH2CH2OH} \text{ at C1}, \quad \ce{C3H5} \text{ (isopropenyl) at C2}
$$

The three-dimensional structure of Grandisol is further defined by the spatial orientation of these substituents, which contributes to its chiral nature and the existence of distinct enantiomers [1] [2] [3] [4] [5] [6] [9].

A summary of Grandisol’s molecular data is presented in the following table:

PropertyValue
Molecular formulaC10H18O
Molecular weight154.25 g/mol
CAS Registry Number26532-22-9
IUPAC Name1-methyl-2-(1-methylethenyl)cyclobutaneethanol
Percent compositionC 77.87%, H 11.76%, O 10.37%
Structure typeMonoterpenoid alcohol

The precise arrangement of atoms within the molecule, as well as the connectivity of the substituents to the cyclobutane ring, is essential for understanding its chemical behavior and reactivity.

Cyclobutane Ring System Architecture

The cyclobutane ring system in Grandisol is a defining feature that imparts unique chemical and physical properties. Cyclobutane rings are known for their significant angle strain, as the internal bond angles (approximately 90 degrees) deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This strain manifests in increased reactivity compared to larger carbocyclic systems.

In Grandisol, the cyclobutane ring is substituted at the first and second carbon atoms. The first carbon is bonded to a methyl group and a hydroxyethyl group, while the second carbon is bonded to an isopropenyl group. The remaining two carbons of the ring are unsubstituted, maintaining the integrity of the four-membered system [1] [3] [5] [6] [7] [9].

The spatial arrangement of the substituents on the cyclobutane ring is of particular importance. Grandisol exists in a cis configuration, meaning that the larger substituents (the hydroxyethyl and isopropenyl groups) are on the same side of the ring. This cis fusion is crucial for the compound’s stereochemistry and its interaction with biological receptors. The cyclobutane ring in Grandisol is not planar; rather, it adopts a puckered conformation to minimize torsional strain, which also influences the relative positions of the substituents.

The formation of the cyclobutane core in synthetic routes often relies on [2+2] cycloaddition reactions, which can efficiently generate the strained ring system with the desired cis configuration [7]. The rigidity and strain of the cyclobutane ring contribute to the molecule’s distinctive spectral and physical properties, as well as its reactivity profile.

Stereochemistry and Chiral Centers

The stereochemistry of Grandisol is central to its chemical identity and biological function. The molecule contains two stereogenic centers, located at the first and second carbon atoms of the cyclobutane ring. These centers give rise to the possibility of enantiomeric forms, each with distinct three-dimensional arrangements.

Enantiomeric Forms of Grandisol

With two stereogenic centers, Grandisol can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated according to the absolute configurations at the two chiral centers. The most commonly encountered natural form is the (1R,2S) enantiomer, but the (1S,2R) form also exists and can be synthesized [3] [5] [6] [9].

The enantiomers of Grandisol differ in their spatial arrangement of the substituents around the cyclobutane ring. This difference is not merely a theoretical curiosity; it has profound implications for the compound’s interaction with chiral environments, such as biological receptors. The two enantiomers will rotate plane-polarized light in opposite directions, a property that can be measured experimentally and used to distinguish between them.

The existence of enantiomers is a direct consequence of the molecule’s lack of a plane of symmetry and the presence of two stereogenic centers. The relationship between these centers determines whether the compound is chiral or achiral. In the case of Grandisol, the specific substitution pattern ensures that the molecule is chiral and exists as a pair of enantiomers [8].

Significance of the (1R,2S) Configuration

The (1R,2S) configuration of Grandisol is particularly significant, as it corresponds to the naturally occurring and biologically active form of the compound. The absolute configuration at the first carbon is R (rectus), while that at the second carbon is S (sinister). This specific stereochemistry is essential for the compound’s recognition by biological receptors, particularly in its role as a pheromone component.

The (1R,2S) enantiomer of Grandisol exhibits distinct physical properties, such as optical rotation, that differentiate it from its mirror image. Moreover, the biological activity of Grandisol is highly dependent on this configuration, as only the (1R,2S) form is recognized by certain insect olfactory systems. This stereochemical specificity underscores the importance of precise synthetic methods that can reliably produce the desired enantiomer [5] [6] [7] [9].

The determination of absolute configuration is typically achieved through a combination of spectroscopic techniques and chemical correlation methods. The (1R,2S) configuration has been confirmed through such studies, establishing it as the reference standard for Grandisol.

Physical Properties

Grandisol possesses a range of physical properties that are characteristic of its structure and functional groups. These properties include boiling and melting points, optical rotation, spectral characteristics, and solubility parameters. Each of these attributes provides valuable information for the identification and characterization of the compound.

Boiling and Melting Points

The boiling point of Grandisol is reported to be in the range of 50–60 degrees Celsius under a reduced pressure of 1.0 millimeter of mercury [5]. This relatively low boiling point is consistent with its status as a monoterpenoid alcohol and reflects the volatility imparted by its small size and lack of extensive hydrogen bonding.

The melting point of Grandisol is less frequently reported, as the compound is typically encountered as a liquid at room temperature. However, the absence of strong intermolecular forces, aside from the potential for hydrogen bonding via the hydroxyl group, suggests a low melting point consistent with other monoterpenoid alcohols.

A summary of the boiling and melting points is provided in the following table:

PropertyValue
Boiling point50–60 °C (1.0 mm Hg)
Melting pointNot commonly reported; liquid at room temperature

Optical Rotation

Optical rotation is a key property of chiral compounds such as Grandisol. The (1R,2S) enantiomer exhibits a specific optical rotation of $$[α]_{D}^{21.5} = +18.5^\circ$$ when measured in hexane at a concentration of 1 gram per 100 milliliters [5]. This positive optical rotation confirms the dextrorotatory nature of the (1R,2S) enantiomer and serves as a diagnostic parameter for its identification.

The measurement of optical rotation is performed using a polarimeter, and the value is sensitive to the solvent, temperature, and concentration used in the determination. The reported value for Grandisol is consistent across multiple sources and provides a reliable means of distinguishing between the enantiomers.

Spectral Characteristics

The identification and characterization of Grandisol are further supported by its spectral properties, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data.

In the infrared spectrum, Grandisol displays characteristic absorption bands corresponding to the hydroxyl group (O–H stretch), the cyclobutane ring, and the isopropenyl group. The O–H stretch is typically observed as a broad band around 3400 centimeters inverse, while the cyclobutane ring and isopropenyl group contribute absorptions in the fingerprint region.

Proton nuclear magnetic resonance (1H NMR) spectroscopy reveals signals corresponding to the various protons in the molecule. The methyl group, isopropenyl protons, cyclobutane ring protons, and hydroxyl methylene protons each give rise to distinct resonances. The chemical shifts and coupling patterns provide detailed information about the molecular structure and the relative positions of the substituents.

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy further corroborates the structure, with signals attributable to the cyclobutane carbons, methyl, methylene, and isopropenyl carbons.

Mass spectrometry of Grandisol yields a molecular ion at m/z 154, consistent with the molecular formula C10H18O. Fragmentation patterns observed in the mass spectrum provide additional structural information, with characteristic losses corresponding to the elimination of water and alkyl groups.

A summary of the key spectral characteristics is presented in the following table:

TechniqueKey Features
Infrared (IR)O–H stretch ~3400 cm$$^{-1}$$; cyclobutane and isopropenyl absorptions in fingerprint region
1H NMRSignals for methyl, isopropenyl, cyclobutane, and hydroxyl methylene protons
13C NMRSignals for cyclobutane, methyl, methylene, and isopropenyl carbons
Mass spectrometryMolecular ion at m/z 154; characteristic fragmentation patterns

Solubility Parameters

Grandisol exhibits solubility properties typical of monoterpenoid alcohols. It is moderately soluble in nonpolar and slightly polar organic solvents, such as hexane, diethyl ether, and chloroform. The presence of the hydroxyl group imparts some hydrophilicity, but the overall hydrophobic character of the cyclobutane ring and alkyl substituents limits its solubility in water.

The solubility of Grandisol in various solvents is summarized in the following table:

SolventSolubility
WaterLow
HexaneHigh
Diethyl etherHigh
ChloroformHigh
EthanolModerate

These solubility parameters are important for the purification, analysis, and synthetic manipulation of Grandisol.

Chemical Reactivity Profile

The chemical reactivity of Grandisol is governed by its functional groups and the inherent strain of the cyclobutane ring. The primary alcohol group is susceptible to typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acid chlorides, and etherification. The isopropenyl group is reactive towards electrophilic addition reactions, such as hydrohalogenation, hydration, and epoxidation, due to the presence of the terminal double bond.

The cyclobutane ring, while generally stable under mild conditions, can undergo ring-opening reactions under more vigorous conditions, particularly in the presence of strong acids, bases, or under photochemical activation. This reactivity is a consequence of the ring strain, which makes the four-membered ring more susceptible to cleavage than larger carbocycles.

Grandisol is also amenable to a variety of synthetic transformations, including selective functionalization of the alcohol or alkene moieties, and the introduction of isotopic labels for mechanistic studies. The stereochemistry of the molecule must be carefully controlled during such reactions to preserve the desired enantiomeric form, as racemization or epimerization can lead to loss of biological activity.

A detailed understanding of the chemical reactivity of Grandisol is essential for its synthesis, modification, and application in research settings. The compound’s unique combination of functional groups and ring strain offers numerous opportunities for synthetic chemists to explore new transformations and develop novel derivatives.

XLogP3

2.9

UNII

9S44Q9MKXB

Other CAS

30820-22-5
26532-22-9

Wikipedia

(1R,2S)-(+)-grandisol

General Manufacturing Information

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-: ACTIVE

Dates

Modify: 2024-02-18

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